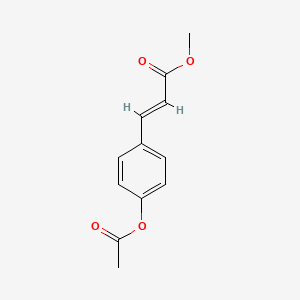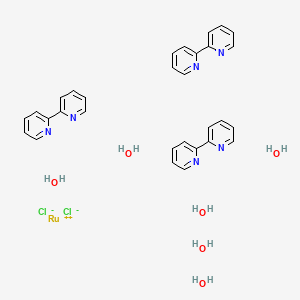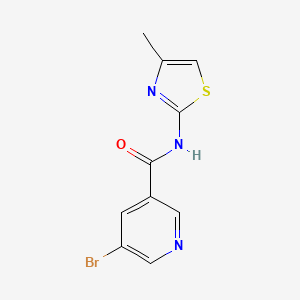
p-Coumarate, methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
p-Coumarate, methyl is a derivative of coumaric acid, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. The acetylation and methylation of coumaric acid enhance its stability and bioavailability, making it a valuable compound for further studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylated methyl coumarate typically involves the esterification of coumaric acid followed by acetylation. One common method is to react coumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl coumarate. The methyl coumarate is then acetylated using acetic anhydride and a base, such as pyridine, to yield acetylated methyl coumarate .
Industrial Production Methods
Industrial production of acetylated methyl coumarate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and solvents is optimized to maximize yield and minimize waste. Purification steps, such as distillation and recrystallization, are employed to obtain high-purity acetylated methyl coumarate .
化学反応の分析
Types of Reactions
p-Coumarate, methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated coumarates and other substituted derivatives.
科学的研究の応用
p-Coumarate, methyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of fragrances, flavorings, and pharmaceuticals.
作用機序
The mechanism of action of acetylated methyl coumarate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Methyl p-coumarate: A closely related compound with similar biological activities.
Methyl cinnamate: Another derivative with comparable properties but different structural features.
p-Coumaric acid: The parent compound from which acetylated methyl coumarate is derived.
Uniqueness
p-Coumarate, methyl is unique due to its enhanced stability and bioavailability compared to its parent compound, p-coumaric acid. The acetylation and methylation modifications improve its solubility and make it more suitable for various applications in research and industry .
特性
CAS番号 |
55226-78-3 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
methyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-8H,1-2H3/b8-5+ |
InChIキー |
IVNWLXAJTPUMJK-VMPITWQZSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)OC |
異性体SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)OC |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[4-(1-adamantyl)-2-thiazolyl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B1225488.png)

![[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1225490.png)
![2-(1,3-Benzodioxol-5-yl)-5-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1225491.png)

![N-[[4-(4-nitrophenyl)-1-piperazinyl]-sulfanylidenemethyl]butanamide](/img/structure/B1225493.png)

![4-methoxy-N-[1-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinyl]benzamide](/img/structure/B1225497.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(2-chloro-5-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225499.png)
